Methyl 2,5-dibromopyridine-3-acetate
Overview
Description
Methyl 2,5-dibromopyridine-3-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, and a methyl ester group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dibromopyridine-3-acetate typically involves the bromination of pyridine derivatives followed by esterification. One common method starts with 2,5-dibromopyridine, which is then subjected to a reaction with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dibromopyridine-3-acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Palladium on carbon and hydrogen gas in ethanol or methanol.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds with diverse functional groups.
Reduction Products: Pyridine derivatives with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
Methyl 2,5-dibromopyridine-3-acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,5-dibromopyridine-3-acetate involves its reactivity towards various nucleophiles and electrophiles. The bromine atoms at the 2 and 5 positions make the compound highly reactive in substitution and coupling reactions. The ester group at the 3 position can also participate in esterification and hydrolysis reactions, further expanding its reactivity profile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
2,5-Dibromopyridine: Lacks the ester group, making it less versatile in certain reactions.
Methyl 3-bromopyridine-2-carboxylate: Similar structure but with different bromine and ester positions, leading to different reactivity.
Methyl 2,3-dibromopyridine-5-acetate: Another isomer with bromine atoms at different positions, affecting its chemical behavior.
Uniqueness: Methyl 2,5-dibromopyridine-3-acetate is unique due to the specific positioning of its functional groups, which allows for a wide range of chemical transformations. Its ability to undergo both substitution and coupling reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(2,5-dibromopyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7(12)3-5-2-6(9)4-11-8(5)10/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBWAQTTWLFEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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